molecular formula C11H16N2O2 B1532317 tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate CAS No. 1263281-62-4

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Cat. No.: B1532317
CAS No.: 1263281-62-4
M. Wt: 208.26 g/mol
InChI Key: NPTINIWEOCJMLN-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organometallic Chemistry and Catalysis

Research has explored the use of tert-butyl substituted pyrroloimidazole compounds as ligands in organometallic complexes. For instance, Specht et al. (2013) demonstrated how the introduction of tert-butyl groups adjacent to the pyridyl N in N-pyridyl imidazolidene ligands affects the coordination to iridium centers, impacting the structure and catalytic activity of the resulting complexes. This study highlights the role of steric hindrance in modulating ligand coordination and its potential implications in catalysis【Specht et al., 2013】(https://consensus.app/papers/effects-hindrance-npyridyl-imidazolylidenes-specht/0a067df61441528387ae0e9951ad3ed4/?utm_source=chatgpt).

Crystallography and Molecular Structure

Das et al. (2016) conducted a structural analysis of tert-butyl substituted carbamate derivatives, revealing an intricate network of hydrogen bonds forming three-dimensional architectures. This work underscores the importance of weak and strong hydrogen bonds in determining the molecular and crystal structures of such compounds【Das et al., 2016】(https://consensus.app/papers/carbamate-derivatives-interplay-hydrogen-bonds-das/997a657ec3cc5894bce10b6d56c02c28/?utm_source=chatgpt).

Medicinal Chemistry

In the realm of medicinal chemistry, Abonía et al. (2011) synthesized tert-butyl substituted benzimidazole derivatives as potential antitumor agents. Their study provides valuable insights into the structure-activity relationships of these compounds, with some showing significant activity against various human tumor cell lines【Abonía et al., 2011】(https://consensus.app/papers/synthesis-novel-125trisubstituted-benzimidazoles-abonía/ec6d56fc92525aca9f0b27c333c500a1/?utm_source=chatgpt).

Polymer Science

Koyuncu et al. (2009) reported on the synthesis and electrochromic properties of a conducting polymer containing a tert-butyl substituted carbazole subunit. This work highlights the potential of such polymers in electrochromic devices, demonstrating their color-switching capabilities and redox stability【Koyuncu et al., 2009】(https://consensus.app/papers/conducting-polymer-25bis2thienyl1hpyrrole-containing-koyuncu/af3b8cd9f3a158588886ded7330a3795/?utm_source=chatgpt).

Synthetic Organic Chemistry

In synthetic organic chemistry, studies have focused on the development of novel synthetic methodologies and reactions involving tert-butyl substituted imidazole compounds. For example, Yadav and Sriramurthy (2005) explored the use of silylmethyl-substituted aziridine and azetidine as masked dipoles for cycloaddition reactions, demonstrating the versatility of these compounds in synthesizing heterocyclic structures【Yadav & Sriramurthy, 2005】(https://consensus.app/papers/silylmethylsubstituted-azetidine-masked-14dipoles-yadav/1adf27a06a60583782efbce462a449ff/?utm_source=chatgpt).

Biochemical Analysis

Biochemical Properties

Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of necroptosis. It interacts with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme in the necroptosis pathway . The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This interaction is vital for mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Cellular Effects

This compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . It influences cell function by inhibiting the necroptosis pathway, which is a form of programmed cell death distinct from apoptosis . By inhibiting RIPK1, the compound prevents the downstream signaling events that lead to cell death, thereby preserving cell viability . This effect is particularly beneficial in conditions where necroptosis contributes to disease pathology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the allosteric pocket of RIPK1 . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for the progression of necroptosis . Additionally, the compound’s structure allows it to effectively compete with natural substrates of RIPK1, further enhancing its inhibitory effects . This inhibition leads to a decrease in necroptosis-related cellular damage and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 for extended periods . Long-term studies indicate that the compound may undergo gradual degradation, which could affect its efficacy . Despite this, the compound’s anti-necroptotic effects remain significant over the course of typical experimental durations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which play a role in the oxidative breakdown of the compound . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to target sites, such as the cytoplasm and nucleus . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on RIPK1 . The compound may also localize to the nucleus, where it could potentially influence gene expression related to necroptosis . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTINIWEOCJMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2CCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.